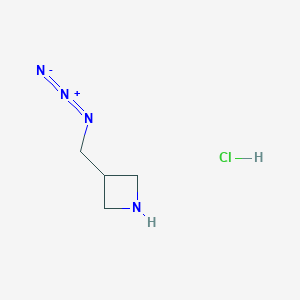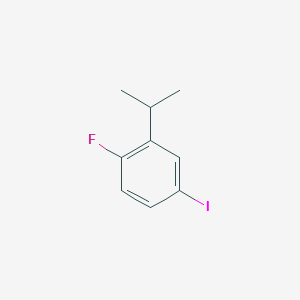
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone is a fascinating organic molecule This compound is a conjugate of isoquinoline, pyridazine, piperidine, and methanone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be initiated through various organic reactions, such as:
Reductive Amination: This involves the reaction between 3,4-dihydroisoquinoline and (1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone, typically in the presence of a reducing agent like sodium cyanoborohydride.
Cyclization Reactions: Isoquinoline derivatives can be synthesized via Pictet-Spengler reactions, where a β-phenethylamine undergoes cyclization in the presence of an aldehyde.
Substitution Reactions: The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.
Industrial Production Methods
Scaling up the production of this compound would require optimizing these reactions for yield and purity. This often involves continuous flow reactors to control reaction conditions more precisely, minimizing impurities and maximizing output.
化学反应分析
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: It can be oxidized using strong oxidants like potassium permanganate or chromium trioxide, potentially affecting the methoxyphenyl or isoquinoline units.
Reduction: The compound can undergo reduction, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur at specific positions in the pyridazine ring, followed by further nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Chromium trioxide
Reduction: Lithium aluminum hydride, Sodium borohydride
Substitution: Halogens, Nucleophiles like amines or thiols
Major Products Formed
From Oxidation: Potential formation of quinone derivatives.
From Reduction: Formation of alcohols or amines depending on the site of reduction.
From Substitution: Formation of various substituted derivatives, enhancing the compound’s versatility.
科学研究应用
Chemistry
This compound is useful in synthetic organic chemistry as an intermediate for more complex molecules. It provides a scaffold for further functionalization.
Biology
In biological studies, it can be used to investigate the interaction of multi-functional molecules with biological systems, given its structural complexity.
Medicine
Industry
Industrial applications might involve its use in the synthesis of advanced materials, agrochemicals, and specialty chemicals, given its intricate structure.
作用机制
The compound's mechanism of action would depend on its specific application, but generally:
Molecular Targets: Could involve binding to specific enzymes or receptors due to its structural complexity.
Pathways: May influence neurotransmission pathways or enzyme inhibition, depending on the functional groups present and their interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
Isoquinoline Derivatives: Known for their biological activity, often explored in pharmacological research.
Piperidine Derivatives: Widely used in medicinal chemistry due to their presence in various pharmaceuticals.
Pyridazine Derivatives: Explored for their anti-inflammatory and antitumor properties.
Uniqueness
There you have it—a detailed dive into the fascinating world of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone. Let's see where this exploration takes us!
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-32-23-8-6-20(7-9-23)24-10-11-25(28-27-24)29-15-13-21(14-16-29)26(31)30-17-12-19-4-2-3-5-22(19)18-30/h2-11,21H,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHCUHDOAJBZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(diethylamino)ethyl]-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2787749.png)

![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2787751.png)


![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2787757.png)

![Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B2787759.png)


![2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2787764.png)



